

Pyromeconic acid CAS 496-63-9

physicochemical data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyromeconic acid*

Cat. No.: *B134809*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **Pyromeconic Acid** (CAS 496-63-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyromeconic acid (3-hydroxy-4H-pyran-4-one), a heterocyclic organic compound, is a subject of increasing interest in the fields of medicinal chemistry and drug development. Structurally characterized by a 4-pyrone ring substituted with a hydroxyl group, it shares a core scaffold with other biologically active natural products like maltol and kojic acid. Its known biological activities, including antifungal properties and the inhibition of endonucleases, make it a valuable lead compound for further investigation. This technical guide provides a comprehensive overview of the core physicochemical data of **Pyromeconic acid**, detailed experimental protocols for their determination, and insights into its potential mechanisms of action. All quantitative data is presented in structured tables for clarity and ease of comparison.

Physicochemical Data

The fundamental physicochemical properties of **Pyromeconic acid** are summarized in the tables below. This data is essential for its handling, formulation, and application in research and development.

Table 2.1: General and Identification Data

Property	Value	Reference(s)
CAS Number	496-63-9	[1][2][3]
Molecular Formula	C ₅ H ₄ O ₃	[1][3]
Molecular Weight	112.08 g/mol	
IUPAC Name	3-hydroxypyran-4-one	
Synonyms	3-Hydroxy-γ-pyrone, 3-Hydroxy-4-pyrone, 3-Hydroxy-4H-pyran-4-one	
InChI	InChI=1S/C5H4O3/c6-4-1-2-8-3-5(4)7/h1-3,7H	
InChI Key	VEYIMQVTPXPUHA-UHFFFAOYSA-N	
SMILES	C1=COC=C(C1=O)O	

Table 2.2: Physical and Chemical Properties

Property	Value	Reference(s)
Physical Form	Solid, Off-white to light yellow	
Melting Point	117-118 °C	
Boiling Point	298.7 °C at 760 mmHg	
Density	1.483 g/cm ³ (Predicted)	
Flash Point	139.9 °C	

Table 2.3: Solubility Data

Solvent	Solubility	Remarks	Reference(s)
DMSO	≥ 50 mg/mL (446.11 mM)	Sonication may be required.	
In Vivo Formulation 1	≥ 2.5 mg/mL (22.31 mM)	10% DMSO, 40% PEG300, 5% Tween-80, 45% saline	
In Vivo Formulation 2	≥ 2.5 mg/mL (22.31 mM)	10% DMSO, 90% (20% SBE-β-CD in saline)	
In Vivo Formulation 3	≥ 2.5 mg/mL (22.31 mM)	10% DMSO, 90% corn oil	

Experimental Protocols

Detailed methodologies for determining key physicochemical and spectral properties of **Pyromeconic acid** are provided below. These protocols represent standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point is determined by observing the temperature at which the solid phase transitions to a liquid.

- **Sample Preparation:** A small amount of dry, powdered **Pyromeconic acid** is packed into a thin-walled capillary tube to a height of 1-2 mm. The tube is sealed at one end.
- **Apparatus:** A melting point apparatus (e.g., Mel-Temp or Thiele tube) with a calibrated thermometer or digital sensor is used.
- **Procedure:** The capillary tube is placed in the heating block or oil bath of the apparatus. The sample is heated at a slow, controlled rate (approx. 1-2 °C per minute) near the expected melting point.
- **Data Recording:** The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The

melting point is reported as the range T1-T2. A sharp melting range (0.5-1.0 °C) is indicative of high purity.

Boiling Point Determination (Microscale Method)

This method is suitable for small sample quantities.

- **Sample Preparation:** Approximately 0.2 mL of the liquid sample (if melted) is placed in a small test tube. A Bell capillary tube (a smaller capillary tube sealed at one end) is placed, open-end down, into the liquid.
- **Apparatus:** The test tube assembly is attached to a thermometer and heated using a melting point apparatus or an oil bath.
- **Procedure:** The sample is heated gently. As the temperature rises, air trapped in the Bell capillary will bubble out. Heating is continued until a steady and continuous stream of bubbles emerges from the capillary, indicating the liquid is boiling at the vapor-liquid interface.
- **Data Recording:** The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubble stream stops and the liquid is drawn back into the Bell capillary tube.

Density Determination (Gas Displacement Method)

Gas pycnometry is used to determine the skeletal density of a solid powder.

- **Sample Preparation:** A precisely weighed sample of dry **Pyromeconic acid** powder is placed into the sample chamber of the gas pycnometer.
- **Apparatus:** A gas pycnometer, which uses an inert gas like helium.
- **Procedure:** The instrument is calibrated using a standard of known volume. The analysis involves pressurizing a reference chamber with helium and then expanding the gas into the sample chamber. The instrument measures the pressure difference to calculate the volume displaced by the solid sample, excluding pore volume.

- Calculation: The density is calculated by dividing the mass of the sample by the volume determined by the pycnometer.

Spectral Analysis Protocols

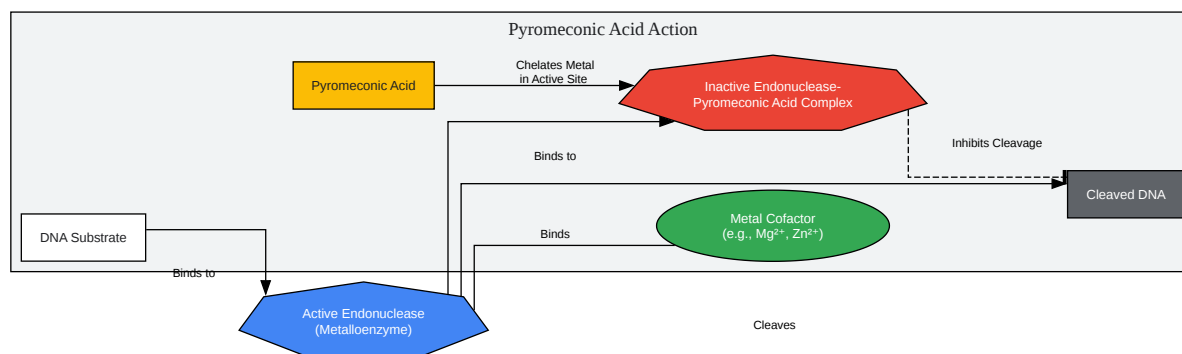
- Sample Preparation: For ^1H and ^{13}C NMR, 5-20 mg of **Pyromeconic acid** is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean, high-quality 5 mm NMR tube. The solution must be homogeneous and free of particulate matter.
- Analysis: The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are then run to acquire the ^1H and ^{13}C spectra. An internal standard like tetramethylsilane (TMS) may be used for chemical shift referencing.
- Sample Preparation (ATR Method): Attenuated Total Reflectance (ATR) is a common method for solid powders. A small amount of **Pyromeconic acid** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A pressure clamp is applied to ensure good contact between the sample and the crystal surface.
- Analysis: A background spectrum of the empty, clean ATR crystal is recorded first. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical scan range is 4000-400 cm^{-1} .
- Sample Preparation: A dilute solution of **Pyromeconic acid** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration is typically in the low $\mu\text{g/mL}$ to ng/mL range.
- Analysis: The solution is introduced into the mass spectrometer via an ionization source, commonly Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For accurate mass measurement, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used. The instrument is calibrated, and the sample is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragments.

Mechanism of Action and Experimental Workflows

Pyromeconic acid's biological activity is believed to stem from its chemical structure, particularly its ability to chelate metal ions, a property shared with its analogue, kojic acid. This chelation capability is likely central to its roles as an endonuclease inhibitor and an antifungal agent.

Proposed Mechanism: Endonuclease Inhibition via Metal Chelation

Many endonucleases are metalloenzymes that require divalent metal cations (e.g., Mg^{2+} , Zn^{2+}) as cofactors for their catalytic activity. **Pyromeconic acid**, with its α -hydroxy-ketone moiety, can act as a bidentate chelating agent, sequestering these essential metal ions from the enzyme's active site. This action renders the enzyme inactive, thereby inhibiting the cleavage of phosphodiester bonds in nucleic acids.

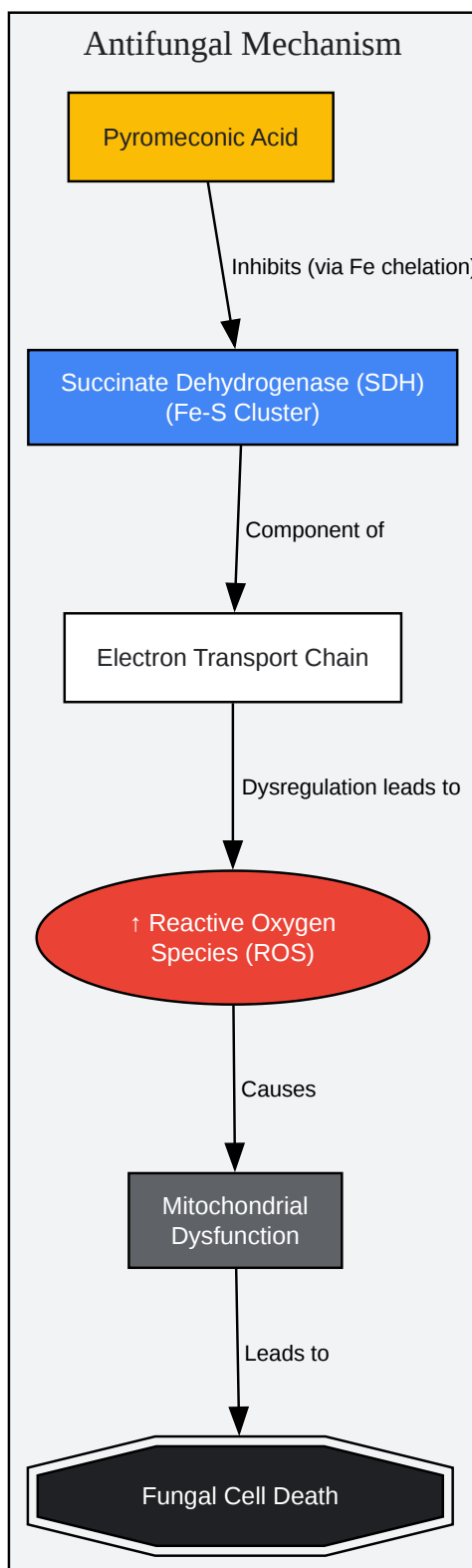


[Click to download full resolution via product page](#)

Caption: Proposed inhibition of metallo-endonuclease by **Pyromeconic acid** via metal cofactor chelation.

Proposed Mechanism: Antifungal Activity

The antifungal activity of pyrone derivatives like maltol has been linked to the disruption of mitochondrial function. A plausible mechanism for **Pyromeconic acid** is the inhibition of key enzymes in the electron transport chain, such as Succinate Dehydrogenase (SDH), which often rely on iron-sulfur clusters. By chelating iron, **Pyromeconic acid** could disrupt electron flow, leading to increased production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, fungal cell death.

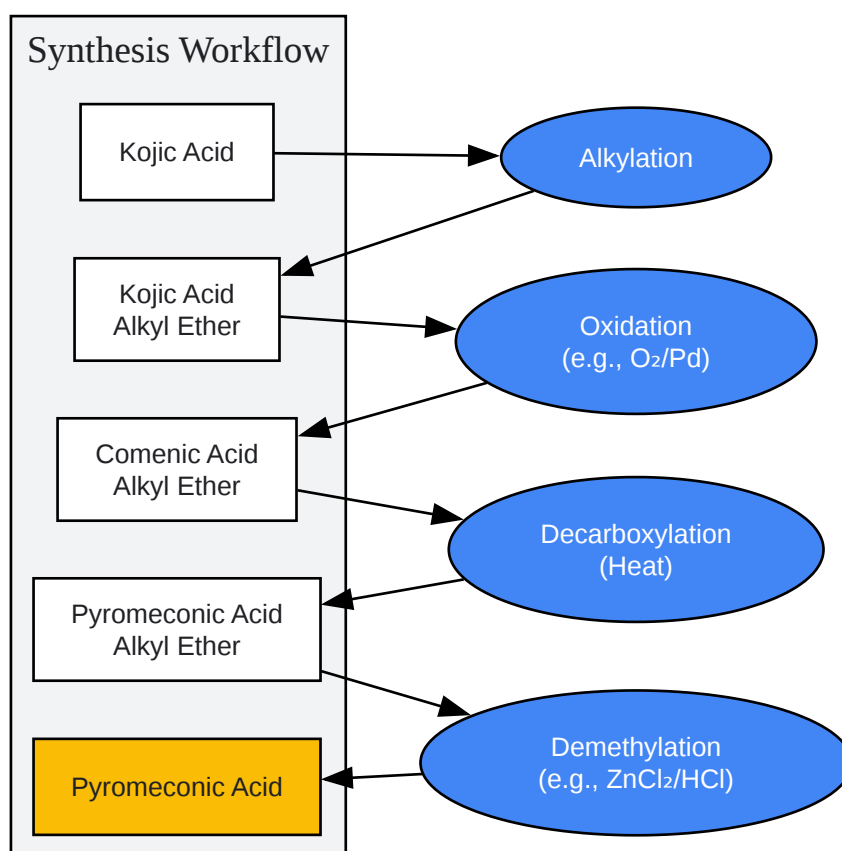


[Click to download full resolution via product page](#)

Caption: Proposed antifungal mechanism of **Pyromeconic acid** via inhibition of mitochondrial SDH.

Experimental Workflow: Synthesis from Kojic Acid

Pyromeconic acid can be synthesized from the commercially available kojic acid. The workflow involves a series of established organic reactions, including etherification, oxidation, decarboxylation, and demethylation.



[Click to download full resolution via product page](#)

Caption: A multi-step synthesis workflow for **Pyromeconic acid** starting from Kojic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US3152148A - Preparation of comenic and pyromeconic acids - Google Patents [patents.google.com]
- 2. Kojic acid - Wikipedia [en.wikipedia.org]
- 3. Kojic acid derivatives as powerful chelators for iron(III) and aluminium(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pyromeconic acid CAS 496-63-9 physicochemical data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134809#pyromeconic-acid-cas-496-63-9-physicochemical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com